molecular formula C24H21N3O3S2 B282758 N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

Cat. No. B282758
M. Wt: 463.6 g/mol
InChI Key: ZOASTNWXFMHFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide, also known as MBT-0206, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurology, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been investigated for its immunomodulatory effects and as a potential treatment for autoimmune diseases.

Mechanism of Action

The mechanism of action of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell proliferation, survival, and apoptosis. N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to inhibit the activity of protein kinases such as AKT and ERK, as well as the expression of anti-apoptotic proteins such as Bcl-2. Additionally, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to induce the expression of pro-apoptotic proteins such as Bax and activate caspase-dependent and -independent apoptotic pathways.
Biochemical and Physiological Effects
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to protect against oxidative stress, inflammation, and excitotoxicity. In immune cells, N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has been shown to modulate cytokine production and inhibit T cell proliferation and activation.

Advantages and Limitations for Lab Experiments

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its low water solubility and high lipophilicity can make it difficult to use in certain experimental settings. Additionally, the lack of a standardized protocol for N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide synthesis and characterization can lead to variability in experimental results.

Future Directions

Future research on N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide for different therapeutic applications. Furthermore, the potential side effects and toxicity of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide should be investigated to ensure its safety for clinical use. Finally, the development of more efficient and scalable synthesis methods for N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide could facilitate its widespread use in research and clinical settings.

Synthesis Methods

The synthesis method of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide involves a multi-step process that includes the condensation of 3-methylbenzene-1,2-diamine and 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 2-mercaptobenzothiazole and 2-phenoxyacetic acid. The final product is obtained after purification through column chromatography and recrystallization.

properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21N3O3S2/c1-16-6-5-7-17(12-16)26-23(29)15-31-24-27-20-11-10-18(13-21(20)32-24)25-22(28)14-30-19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29)

InChI Key

ZOASTNWXFMHFOY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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